molecular formula C9H7BrO B2952470 1-Bromo-4-ethynyl-2-methoxybenzene CAS No. 69151-17-3

1-Bromo-4-ethynyl-2-methoxybenzene

Cat. No.: B2952470
CAS No.: 69151-17-3
M. Wt: 211.058
InChI Key: ZOYDGNPFQNLPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7BrO. It is characterized by a benzene ring substituted with a bromo group at the first position, an ethynyl group at the fourth position, and a methoxy group at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of 4-ethynyl-2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. Purification steps, such as recrystallization or distillation, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethynyl-2-methoxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The bromo group can be reduced to form a corresponding bromide ion.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of bromide ions or corresponding alkanes.

  • Substitution: Formation of ethers or esters.

Scientific Research Applications

1-Bromo-4-ethynyl-2-methoxybenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties in drug development.

  • Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

1-Bromo-4-ethynyl-2-methoxybenzene is similar to other brominated benzene derivatives, such as 1-bromo-4-methoxybenzene and 1-bromo-2-methoxybenzene. its unique combination of substituents provides distinct chemical properties and reactivity. This compound stands out due to its ethynyl group, which offers additional versatility in synthetic applications.

Comparison with Similar Compounds

  • 1-Bromo-4-methoxybenzene

  • 1-Bromo-2-methoxybenzene

  • 1-Bromo-4-ethyl-2-methoxybenzene

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Properties

IUPAC Name

1-bromo-4-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYDGNPFQNLPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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